molecular formula C15H11NO2 B2712308 4-[(4-Formylphenoxy)methyl]benzonitrile CAS No. 109702-08-1

4-[(4-Formylphenoxy)methyl]benzonitrile

Cat. No.: B2712308
CAS No.: 109702-08-1
M. Wt: 237.258
InChI Key: DAPVPNWZUFRDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Formylphenoxy)methyl]benzonitrile is an organic compound belonging to the family of benzonitriles. It is characterized by the presence of a formyl group and a benzonitrile group connected through a phenoxy methyl linkage. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 4-formylphenol with 4-chloromethylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenoxy methyl linkage can undergo nucleophilic substitution reactions, where the phenoxide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 4-[(4-Carboxyphenoxy)methyl]benzonitrile.

    Reduction: 4-[(4-Formylphenoxy)methyl]benzylamine.

    Substitution: Various substituted phenoxy methyl benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-[(4-Formylphenoxy)methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The benzonitrile group can participate in π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromo-3-formylphenoxy)methyl]benzonitrile
  • 4-[(4-Cyanophenoxy)methyl]benzonitrile
  • 4-[(4-Methoxyphenoxy)methyl]benzonitrile

Uniqueness

4-[(4-Formylphenoxy)methyl]benzonitrile is unique due to the presence of both a formyl group and a benzonitrile group, which confer distinct reactivity and binding properties. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[(4-formylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-1-3-14(4-2-12)11-18-15-7-5-13(10-17)6-8-15/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPVPNWZUFRDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.